2-Thia-9-azaspiro[5.5]undecane

CNS Drug Discovery Physicochemical Profiling Pharmacokinetics

Medicinal chemists designing CNS-targeted libraries often face a gap between lead-like physicochemical profiles and scaffold three-dimensionality. 2-Thia-9-azaspiro[5.5]undecane bridges this gap: • Optimal CNS drug-likeness: LogP 1.88, TPSA 12.03 Ų-within blood-brain barrier penetration ranges. • Rigid sp³-rich core (Fsp³ ≈0.93) reduces conformational penalty upon target binding vs. flexible amines. • 9-aza position enables rapid diversification via amidation, reductive amination, or sulfonamide coupling. Supplied with ≥98% purity; custom synthesis and bulk quantities available on request.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
Cat. No. B13014078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-9-azaspiro[5.5]undecane
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CSC1
InChIInChI=1S/C9H17NS/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2
InChIKeyLQCWSLGNNYNHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thia-9-azaspiro[5.5]undecane: Spirocyclic Core for Drug Discovery


2-Thia-9-azaspiro[5.5]undecane (CAS: 937723-33-6) is a sulfur- and nitrogen-containing spirocyclic heterocycle featuring a rigid bicyclic framework where two six-membered rings share a single carbon atom [1]. This scaffold, with a molecular weight of 171.31 g/mol, a topological polar surface area (TPSA) of 12.03 Ų, and a calculated LogP of 1.8832, serves as a foundational building block in medicinal chemistry . Its three-dimensional architecture enhances conformational stability, while the integrated thia-aza motif provides distinct electronic and steric properties that influence ligand-target interactions and pharmacokinetic profiles [1].

2-Thia-9-azaspiro[5.5]undecane: Irreplaceable in SAR Studies


Within the 9-azaspiro[5.5]undecane family, heteroatom substitution at the 2-position is not functionally neutral. The replacement of oxygen with sulfur in 2-thia-9-azaspiro[5.5]undecane alters physicochemical properties in ways that directly impact drug-likeness: sulfur increases molecular weight (171.31 vs. 155.24 g/mol for the 2-oxa analog) and calculated lipophilicity (LogP 1.8832 vs. 1.1666 for the 2-oxa analog) [1]. This shift in LogP of approximately 0.72 units can significantly affect membrane permeability, metabolic stability, and off-target binding profiles [2]. Furthermore, sulfur's larger atomic radius and different electronic properties modify the spirocyclic scaffold's conformational preferences and potential for stereoelectronic interactions compared to oxygen analogs [2]. Consequently, direct substitution of a thia-spiro core with an oxa-spiro core in a structure-activity relationship (SAR) program is likely to produce divergent biological outcomes, necessitating compound-specific optimization rather than class-level interchangeability.

Quantitative Evidence for 2-Thia-9-azaspiro[5.5]undecane


Lipophilicity Advantage for CNS Permeability vs. Oxa Analog

The replacement of the oxygen atom in 2-oxa-9-azaspiro[5.5]undecane with sulfur in 2-thia-9-azaspiro[5.5]undecane significantly increases calculated lipophilicity. The target compound exhibits a calculated LogP of 1.8832, compared to a LogP of 1.1666 for the 2-oxa analog [1]. This increase in LogP by 0.72 units positions the thia-compound more favorably for crossing the blood-brain barrier, a critical requirement for central nervous system (CNS) drug candidates [2].

CNS Drug Discovery Physicochemical Profiling Pharmacokinetics

MW and TPSA Advantage for Oral Bioavailability vs. Oxa Analog

When selecting a spirocyclic core for oral drug candidates, the balance between molecular weight and polar surface area is crucial for predicting absorption. 2-Thia-9-azaspiro[5.5]undecane possesses a molecular weight of 171.31 g/mol and a TPSA of 12.03 Ų . In comparison, 2-oxa-9-azaspiro[5.5]undecane has a lower molecular weight of 155.24 g/mol and a higher TPSA of 21.3 Ų [1]. While the thia compound has a slightly higher molecular weight, its significantly lower TPSA (reduced by 9.27 Ų) is advantageous for passive intestinal absorption, as molecules with TPSA < 140 Ų generally exhibit good oral bioavailability.

Oral Drug Development ADME Properties Medicinal Chemistry

Conformational Rigidity for Target Engagement vs. Flexible Linkers

The spirocyclic framework of 2-thia-9-azaspiro[5.5]undecane confers a high degree of three-dimensionality and conformational restriction, with a calculated fraction of sp3-hybridized carbons (Fsp3) of approximately 0.93 [1]. This rigidity contrasts sharply with common linear or monocyclic amine building blocks (e.g., piperidines, which have greater conformational freedom and lower Fsp3 values). The fixed spatial arrangement of the amine (9-aza) and sulfide (2-thia) moieties provides defined 'exit vectors' for functionalization, enabling precise orientation of substituents for target engagement. This conformational restriction can lead to enhanced binding affinity and selectivity for protein targets due to reduced entropic penalty upon binding, a well-documented advantage of spirocyclic scaffolds over flexible analogs in drug discovery [2].

Structure-Based Drug Design Scaffold Hopping Conformational Analysis

Optimal Use Cases for 2-Thia-9-azaspiro[5.5]undecane


Designing CNS-Penetrant Drug Candidates

2-Thia-9-azaspiro[5.5]undecane serves as a privileged core scaffold for developing new chemical entities intended for central nervous system (CNS) targets. Its calculated LogP of 1.8832 and low TPSA of 12.03 Ų are within the optimal ranges for crossing the blood-brain barrier, making it a superior alternative to the more polar 2-oxa analog (LogP 1.1666, TPSA 21.3 Ų) . Researchers can functionalize the secondary amine (9-aza) to explore structure-activity relationships (SAR) for neurological targets such as sigma receptors, G-protein coupled receptors (GPCRs), or ion channels, leveraging the scaffold's favorable physicochemical profile to achieve high brain exposure.

Building Orally Bioavailable Spirocyclic Libraries

The favorable balance of lipophilicity and low polar surface area in 2-thia-9-azaspiro[5.5]undecane makes it an ideal building block for synthesizing libraries of spirocyclic analogs in oral drug discovery programs. Its physicochemical properties (MW 171.31, LogP 1.8832, TPSA 12.03 Ų) meet key oral drug-likeness criteria, increasing the probability of generating lead compounds with high oral absorption . This scaffold can be diversified through amide bond formation, reductive amination, or sulfonamide coupling at the 9-aza position, enabling rapid exploration of chemical space around a core that intrinsically favors oral bioavailability. This approach is particularly valuable for targets where spirocyclic cores have demonstrated enhanced selectivity and metabolic stability over traditional monocyclic amines.

Scaffold Hopping to MmpL3 Inhibitors via Spirocyclic Core

2-Thia-9-azaspiro[5.5]undecane can be employed as a rigid, three-dimensional replacement for flexible alkyl linkers or planar aromatic rings in antitubercular drug discovery, specifically for inhibitors targeting the MmpL3 protein of Mycobacterium tuberculosis. The spirocyclic core's high Fsp3 (≈0.93) enhances conformational restriction, potentially improving binding affinity and selectivity while escaping the 'flatland' of traditional medicinal chemistry [1]. This strategy is supported by the successful use of structurally related 1-oxa-9-azaspiro[5.5]undecane derivatives as MmpL3 inhibitors, which showed high activity against drug-sensitive and multi-resistant strains of M. tuberculosis [2]. Incorporating the thia-analog may further optimize lipophilicity and pharmacokinetic properties while maintaining the core spirocyclic geometry essential for target engagement.

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